molecular formula C17H11BrCl2N4O2S2 B282926 N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

Cat. No. B282926
M. Wt: 518.2 g/mol
InChI Key: YYRMNKMOXYBJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. In

Scientific Research Applications

N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, this compound has shown promise as a potential anticancer agent. In biochemistry, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. In molecular biology, it has been used as a tool to study protein-protein interactions.

Mechanism of Action

The mechanism of action for N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves the inhibition of specific enzymes or proteins. The exact mechanism of action may vary depending on the specific application of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide may vary depending on the specific application. In general, this compound has been shown to have anticancer activity, inhibit specific enzymes involved in metabolic pathways, and affect protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide in lab experiments include its potential as a tool for studying specific enzymes or proteins and its potential as an anticancer agent. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide could include further studies on its potential anticancer activity, its ability to inhibit specific enzymes or proteins, and its effects on protein-protein interactions. Additionally, further research could be done to fully understand the mechanism of action of this compound and to develop more effective synthesis methods.

Synthesis Methods

The synthesis method for N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves a series of chemical reactions. The starting materials for this synthesis are 4-bromo-2-chloroaniline and 2-chlorobenzoyl chloride. These two compounds are reacted with thiosemicarbazide to form the intermediate product, which is then reacted with ethyl chloroacetate to form the final product.

properties

Molecular Formula

C17H11BrCl2N4O2S2

Molecular Weight

518.2 g/mol

IUPAC Name

N-[5-[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C17H11BrCl2N4O2S2/c18-9-5-6-13(12(20)7-9)21-14(25)8-27-17-24-23-16(28-17)22-15(26)10-3-1-2-4-11(10)19/h1-7H,8H2,(H,21,25)(H,22,23,26)

InChI Key

YYRMNKMOXYBJMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl

Origin of Product

United States

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